2-Bromo-4-fluorotoluene

Catalog No.
S662232
CAS No.
1422-53-3
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorotoluene

CAS Number

1422-53-3

Product Name

2-Bromo-4-fluorotoluene

IUPAC Name

2-bromo-4-fluoro-1-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3

InChI Key

SFGFOJPGCOYQJK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)Br

Canonical SMILES

CC1=C(C=C(C=C1)F)Br
  • Precursor in Organic Synthesis

    2-Bromo-4-fluorotoluene can serve as a starting material for the synthesis of other valuable compounds. One example is 4-borono-2-fluorophenylalanine, a radiopharmaceutical tracer used in Positron Emission Tomography (PET) scans. The specific properties of 2-BFT, particularly the presence of the bromine and fluorine groups, allow for targeted chemical reactions to achieve the desired end product [].

  • Potential Applications in Material Science

    Scientific literature mentions 2-BFT in the context of patent applications, though the specific details of these inventions are not publicly available. This suggests potential applications of 2-BFT in the development of novel materials with unique properties [].

2-Bromo-4-fluorotoluene is a colorless to pale yellow liquid at room temperature, with a molecular weight of approximately 189.02 g/mol. It is classified as a combustible liquid and can pose health risks, including skin and eye irritation, as well as potential respiratory issues upon exposure . The compound's structure includes a benzene ring with two substituents: a bromine atom at the second position and a fluorine atom at the fourth position relative to the methyl group of the toluene.

Typical of aromatic compounds, including:

  • Electrophilic substitution: The bromine and fluorine substituents can direct further electrophilic substitutions on the aromatic ring.
  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
  • Cross-coupling reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, which are important in synthetic organic chemistry.

2-Bromo-4-fluorotoluene has been studied for its biological activity, particularly its potential effects on various enzymes. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism in humans . This inhibition could lead to significant interactions with other pharmaceuticals, highlighting its relevance in pharmacology and toxicology.

Several synthesis methods for 2-bromo-4-fluorotoluene have been reported:

  • Bromination of 4-fluorotoluene: This method involves treating 4-fluorotoluene with bromine or hydrobromic acid under controlled conditions to selectively introduce the bromine atom at the second position .
  • Acetylation followed by bromination: A more complex synthesis involves first acetylating para-fluoroaniline and then performing bromination to yield 2-bromo-4-fluoroacetanilide, which can be further processed to form 2-bromo-4-fluorotoluene .

The applications of 2-bromo-4-fluorotoluene span multiple fields:

  • Pharmaceuticals: Its role as an intermediate in the synthesis of medicinal compounds makes it valuable in drug development.
  • Material Science: It is used in the production of specialty polymers and materials due to its unique chemical properties.
  • Research: As a reagent in various

Research indicates that 2-bromo-4-fluorotoluene interacts with biological systems primarily through enzyme inhibition. Its effects on cytochrome P450 enzymes suggest potential implications for drug-drug interactions, making it significant in pharmacokinetic studies . Further studies are necessary to fully understand its interaction profile and safety considerations in therapeutic contexts.

Several compounds share structural similarities with 2-bromo-4-fluorotoluene. Below is a comparison highlighting their unique features:

Compound NameCAS NumberKey Features
4-Bromo-2-fluorotoluene51436-99-8Bromine at the fourth position; different substitution pattern.
4-Bromo-1-fluoro-2-methylbenzene51437-00-4Contains an additional methyl group; different reactivity profile.
5-Bromo-2-fluoro-1,3-dimethylbenzene99725-44-7More complex substitution pattern; potential for different biological activity.
4-Bromo-1-(bromomethyl)-2-fluorobenzene76283-09-5Contains an additional bromomethyl group; increased reactivity due to multiple halogens.
4-Bromo-2-ethyl-1-fluorobenzene627463-25-6Ethyl group introduces steric effects; alters solubility and reactivity.

These compounds illustrate the diversity within halogenated toluenes and highlight how small changes in structure can lead to significant differences in properties and applications.

Bromination Strategies for Regioselective Synthesis

Catalytic Bromination of 4-Fluorotoluene Derivatives

The direct bromination of 4-fluorotoluene is the most straightforward route to 2-bromo-4-fluorotoluene. However, achieving regioselectivity between the ortho (2-) and meta (3-) positions relative to the methyl group remains challenging. Traditional methods using iron powder in carbon tetrachloride (CCl₄) favor the 2-bromo isomer (80%) over the 3-bromo isomer (20%) due to the synergistic ortho-directing effects of the methyl and fluorine groups.

A significant improvement was reported using glacial acetic acid as the solvent with iodine and iron catalysts, which alters the isomer distribution. For instance, a 70% strength solution of bromine in glacial acetic acid, combined with 0.05–0.15% iron and iodine, achieves a 70:30 ratio of 3-bromo-4-fluorotoluene to 2-bromo-4-fluorotoluene at 20–30°C. While this method prioritizes the 3-bromo isomer, reversing the solvent to CCl₄ restores the 2-bromo dominance, underscoring the solvent’s role in directing electrophilic substitution.

Table 1: Bromination Conditions and Isomer Ratios

SolventCatalystTemperature (°C)2-Bromo:3-Bromo RatioYield (%)
CCl₄Fe powder2580:2048
Glacial acetic acidFe/I₂2530:7070

Diazonium Salt-Mediated Bromo Substitution Techniques

Diazonium chemistry offers an alternative pathway for introducing bromine. For example, 4-fluoro-2-methylaniline can be diazotized using NaNO₂ in hydrofluoric acid (HF) to form a diazonium salt, which subsequently undergoes a Sandmeyer reaction with CuBr to yield 2-bromo-4-fluorotoluene. This method avoids competitive isomer formation but requires handling hazardous diazonium intermediates. Recent adaptations use continuous-flow reactors to enhance safety and scalability.

Fluorination Approaches in Toluene Derivative Synthesis

Balz-Schiemann Reaction Adaptations

The Balz-Schiemann reaction remains a cornerstone for introducing fluorine into aromatic systems. Starting from 2-bromo-4-aminotoluene, diazotization with NaNO₂ in HF/pyridine followed by thermal decomposition yields 2-bromo-4-fluorotoluene. However, this method generates toxic byproducts (e.g., BF₃) and requires stringent temperature control (−5°C to 45°C) to prevent tar formation. Modern protocols mitigate these issues using tert-butyl nitrite (t-BuONO) as a safer nitrosating agent.

Nucleophilic Fluorination Under Phase-Transfer Conditions

Phase-transfer catalysis (PTC) has emerged as a green alternative for fluorination. For instance, CsF with organoborane catalysts (e.g., BEt₃) facilitates nucleophilic displacement of bromide in 2-bromo-4-nitrotoluene, achieving 94% conversion in ethanol/water mixtures. The fluoride affinity of the borane (∼105 kJ/mol) optimizes fluoride transfer, while cryptands ligate Cs⁺ to enhance solubility.

Multi-Step Synthesis from Aniline Precursors

Acetylation-Bromination Sequential Protocols

A two-step synthesis from aniline derivatives involves acetylation followed by bromination. For example, 4-fluoroaniline is acetylated with acetic anhydride to form 4-fluoroacetanilide, which undergoes regioselective bromination at the ortho position using ceric ammonium nitrate (CAN) and KBr in ethanol/water. Hydrolysis of the acetyl group yields 2-bromo-4-fluoroaniline, which is fluorinated via the Balz-Schiemann reaction.

Reductive Amination Pathways

Reductive amination of 2-bromo-4-fluorobenzaldehyde with methylamine using NaBH₄/TMSCl in DMF produces 2-bromo-4-fluorotoluene derivatives. This method is particularly effective for electron-deficient anilines, achieving >90% yield under mild conditions (0°C, 20 min).

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1422-53-3

Wikipedia

2-Bromo-4-fluorotoluene

Dates

Modify: 2023-08-15

Explore Compound Types